Pyrano[3,2-c][2]benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-, potassium salt (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrano3,2-cbenzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-, potassium salt (1:1) is a complex organic compound known for its unique structural features and significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrano3,2-cbenzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-, potassium salt (1:1) typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions, followed by cyclization and oxidation steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Pyrano3,2-cbenzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-, potassium salt (1:1) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives with enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds with distinct properties.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others, altering its chemical behavior.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvent systems to achieve the desired outcomes.
Major Products: The major products formed from these reactions include various derivatives of Pyrano3,2-cbenzopyran-2,6-dione, each with unique structural and functional properties
Scientific Research Applications
Pyrano3,2-cbenzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-, potassium salt (1:1) has been extensively studied for its applications in:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its antioxidant and cytotoxic activities, making it a potential candidate for developing new therapeutic agents.
Medicine: Explored for its potential in treating various diseases due to its biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Pyrano3,2-cbenzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-, potassium salt (1:1) involves its interaction with specific molecular targets and pathways. The compound’s highly oxygenated structure allows it to participate in redox reactions, influencing cellular processes and signaling pathways. Its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Phelligridin G: A highly oxygenated pyranobenzopyran-1,6-dione derivative with antioxidant and cytotoxic activities.
Phelligridin K: Another pyranobenzopyran-1,6-dione derivative known for its antioxidant properties.
Uniqueness: Pyrano3,2-cbenzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-, potassium salt (1:1) stands out due to its specific structural features and the presence of multiple hydroxyl groups, which enhance its reactivity and potential applications. Its potassium salt form also contributes to its solubility and stability, making it suitable for various industrial and research applications.
Properties
Molecular Formula |
C12H6KO8 |
---|---|
Molecular Weight |
317.27 g/mol |
InChI |
InChI=1S/C12H6O8.K/c13-4-1-3-7(9(16)8(4)15)10-6(19-11(3)17)2-5(14)12(18)20-10;/h1-2,14-16,18H; |
InChI Key |
HLOHAMZJPZRCQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C3C(=CC(=C(O3)O)O)OC2=O)C(=C(C1=O)O)O.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.